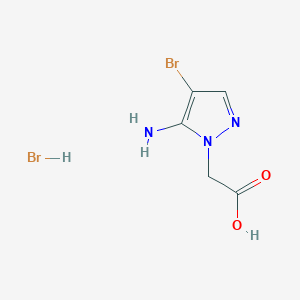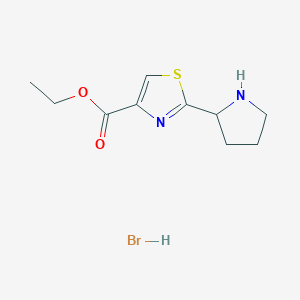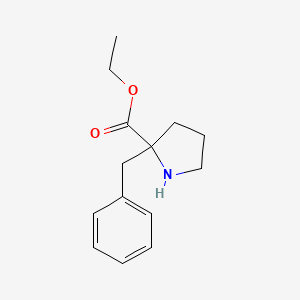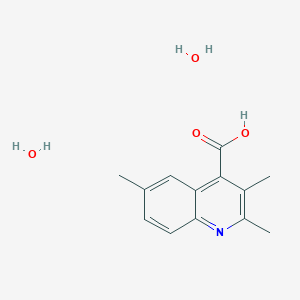
2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide
Overview
Description
“2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide” is a compound that contains a pyrazole ring, which is a heterocyclic compound with a five-membered ring containing two nitrogen atoms . Pyrazoles are known for their diverse pharmacological effects and are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Scientific Research Applications
Synthesis and Bioevaluation of Pyrazole Derivatives
Pyrazoles, including compounds similar to "2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide," have been synthesized using various methods, such as reactions under microwave conditions, and have shown a wide range of biological activities. These activities include herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. This suggests that the specific compound could potentially have similar applications in agrochemical and pharmaceutical fields (Sheetal et al., 2018).
Chemistry of Pyrazoline Derivatives
Pyrazoline derivatives are valuable as building blocks in the synthesis of heterocyclic compounds. Their reactivity has been exploited to develop various heterocycles like pyrazolo-imidazoles, thiazoles, and more. This underscores the importance of pyrazoline derivatives in synthesizing compounds with potential applications in dyes and heterocyclic chemistry, suggesting possible research directions for "2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide" (M. A. Gomaa & H. Ali, 2020).
Synthesis and Chemistry of Hexasubstituted Pyrazolines
Research on pyrazoline derivatives has led to the development of methods for synthesizing highly substituted pyrazolines, which are of interest due to their potential applications in organic chemistry and as intermediates in the synthesis of more complex molecules. This highlights the versatility and utility of pyrazoline derivatives in synthetic organic chemistry, potentially including compounds like "2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide" (A. Baumstark et al., 2013).
Therapeutic Applications of Pyrazolines
Pyrazoline derivatives have been extensively studied for their diverse biological properties, leading to significant interest in their therapeutic applications. They exhibit antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This broad spectrum of pharmacological effects suggests that specific pyrazoline derivatives, such as "2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide," could be explored for similar therapeutic benefits (M. Shaaban et al., 2012).
properties
IUPAC Name |
2-(5-amino-4-bromopyrazol-1-yl)acetic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2.BrH/c6-3-1-8-9(5(3)7)2-4(10)11;/h1H,2,7H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNPVYBPDPZQGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Br)N)CC(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B1379650.png)




![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379655.png)

![N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride](/img/structure/B1379661.png)
![{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride](/img/structure/B1379662.png)
![Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate](/img/structure/B1379664.png)